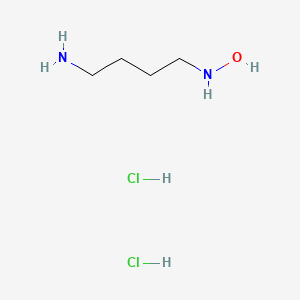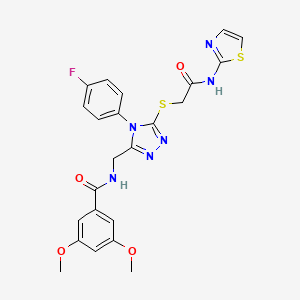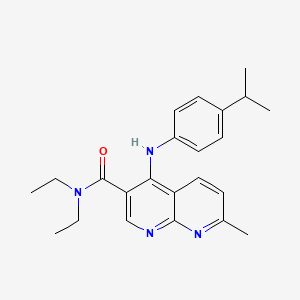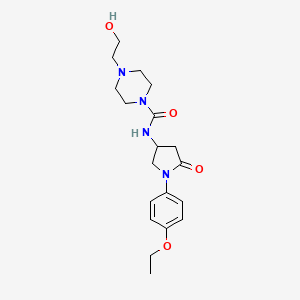![molecular formula C19H26FN3O B2691710 3-[(1-Butan-2-ylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one CAS No. 2415621-79-1](/img/structure/B2691710.png)
3-[(1-Butan-2-ylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-Butan-2-ylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. It is a quinazolinone derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of 3-[(1-Butan-2-ylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one involves the inhibition of specific enzymes and proteins that play a crucial role in various diseases. In cancer treatment, it inhibits the activity of protein kinase CK2, which is overexpressed in many types of cancer. In Alzheimer's disease and Parkinson's disease, it protects neurons from oxidative stress and inflammation by activating the Nrf2-ARE pathway.
Biochemical and Physiological Effects:
3-[(1-Butan-2-ylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, protect neurons from oxidative stress and inflammation, and improve cognitive function. It has also been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the main advantages of using 3-[(1-Butan-2-ylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one in lab experiments is its high potency and specificity. It has been found to be effective in low concentrations and has a specific target, which makes it a valuable tool for studying specific pathways and enzymes. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research related to 3-[(1-Butan-2-ylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one. One of the directions is to study its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, there is a need to develop more efficient synthesis methods and improve its solubility in water for better use in lab experiments.
合成法
The synthesis of 3-[(1-Butan-2-ylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one has been achieved through various methods. One of the most commonly used methods involves the reaction of 7-fluoro-2-methylquinazolin-4-one with 1-butan-2-ylpiperidine-4-carboxaldehyde in the presence of a suitable catalyst. This reaction results in the formation of the desired compound with a yield of up to 70%.
科学的研究の応用
3-[(1-Butan-2-ylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one has been extensively studied for its potential applications in the field of medicine. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer treatment, it has been found to inhibit the growth of cancer cells by targeting specific enzymes and proteins. In Alzheimer's disease and Parkinson's disease, it has been found to protect neurons from oxidative stress and inflammation.
特性
IUPAC Name |
3-[(1-butan-2-ylpiperidin-4-yl)methyl]-7-fluoro-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN3O/c1-4-13(2)22-9-7-15(8-10-22)12-23-14(3)21-18-11-16(20)5-6-17(18)19(23)24/h5-6,11,13,15H,4,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORUEKRKXQXVSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCC(CC1)CN2C(=NC3=C(C2=O)C=CC(=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[1-(Butan-2-yl)piperidin-4-yl]methyl}-7-fluoro-2-methyl-3,4-dihydroquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691631.png)
![6-Fluoro-1-[(4-methylphenyl)methyl]-4-oxo-7-pyrrolidin-1-ylquinoline-3-carbonitrile](/img/structure/B2691634.png)
![Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate](/img/structure/B2691635.png)
![3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide](/img/structure/B2691636.png)


![2-[(4-Chlorophenyl)methyl]-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(Z)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2691643.png)
![2-Chloro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2691647.png)
